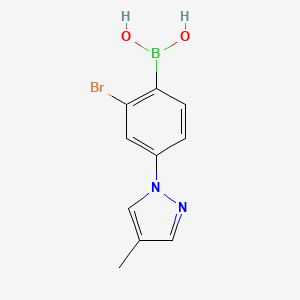
(2-Cyclopropyl-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl and methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound yields the corresponding phenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Cyclopropyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-5-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the methoxy group.
Uniqueness
The presence of both the cyclopropyl and methoxy groups in (2-Cyclopropyl-5-methoxyphenyl)boronic acid imparts unique reactivity and selectivity compared to its analogs. This dual substitution enhances its utility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
(2-cyclopropyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-5-9(7-2-3-7)10(6-8)11(12)13/h4-7,12-13H,2-3H2,1H3 |
Clé InChI |
IJVBIXLYGQFZRX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)OC)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
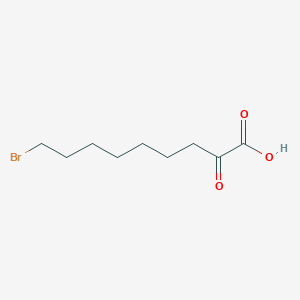
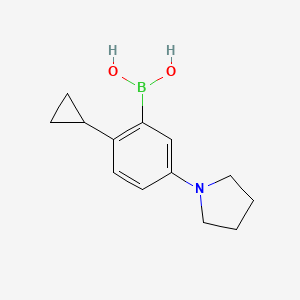
![(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)
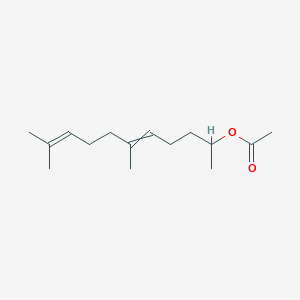
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
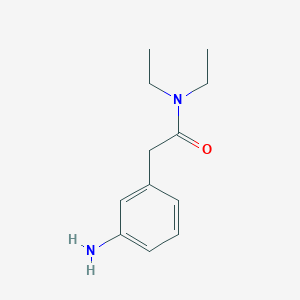
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
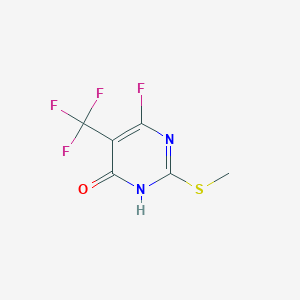
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)
